molecular formula C13H15N3 B7971192 4-{[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzonitrile

4-{[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzonitrile

Cat. No. B7971192
M. Wt: 213.28 g/mol
InChI Key: KJGLNJLVGKZHLI-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzonitrile is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-{[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzonitrile' involves the reaction of 4-bromobenzonitrile with (1R,4R)-2,5-diazabicyclo[2.2.1]heptane in the presence of a base to form the intermediate 4-(2,5-diazabicyclo[2.2.1]heptan-2-yl)benzonitrile, which is then treated with methyl iodide to yield the final product.

Starting Materials
4-bromobenzonitrile, (1R,4R)-2,5-diazabicyclo[2.2.1]heptane, base, methyl iodide

Reaction
Step 1: 4-bromobenzonitrile is reacted with (1R,4R)-2,5-diazabicyclo[2.2.1]heptane in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF or DMSO, at elevated temperature to form the intermediate 4-(2,5-diazabicyclo[2.2.1]heptan-2-yl)benzonitrile., Step 2: The intermediate 4-(2,5-diazabicyclo[2.2.1]heptan-2-yl)benzonitrile is then treated with excess methyl iodide in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF or DMSO, at elevated temperature to yield the final product, 4-{[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzonitrile.

properties

IUPAC Name

4-[[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-6-10-1-3-11(4-2-10)8-16-9-12-5-13(16)7-15-12/h1-4,12-13,15H,5,7-9H2/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGLNJLVGKZHLI-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN[C@H]1CN2CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.